AL-4623A free base
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138890-59-2 |
|---|---|
Molecular Formula |
C11H19N3O5S3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(4R)-4-(ethylamino)-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C11H19N3O5S3/c1-3-13-9-7-14(4-5-19-2)22(17,18)11-8(9)6-10(20-11)21(12,15)16/h6,9,13H,3-5,7H2,1-2H3,(H2,12,15,16)/t9-/m0/s1 |
InChI Key |
XACIEZJJSXJZMD-VIFPVBQESA-N |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC |
Other CAS No. |
138890-59-2 |
Origin of Product |
United States |
Detailed Research Findings and Synthesis
The academic investigation into AL-4623A has largely revolved around its synthesis. A key publication details a large-scale synthetic process for AL-4623A (13a·HCl) and AL-4862, starting from 3-acetyl-2,5-dichlorothiophene (B158969) acs.org. This synthesis involves a series of chemical transformations designed to construct the complex molecular structure.
The synthetic pathway can be broadly outlined as follows:
Initial Thiophene Modification: The process begins with 3-acetyl-2,5-dichlorothiophene, which undergoes reactions such as thiolation and conversion to a sulfenamide (B3320178).
Ring Formation and Stereochemical Control: Key steps involve bromination, reduction using a chiral reducing agent like (+)-B-chlorodiisopinocampheylborane, and cyclization to form a thieno[3,2-e]-1,2-thiazine intermediate. This stage is critical for establishing stereochemistry, with one intermediate reported to have a high enantiomeric excess (ee) of 96% acs.org.
Functional Group Transformations: Subsequent steps include lithium-halogen exchange, reaction with sulfur dioxide and hydroxylamine (B1172632) O-sulfonic acid to form a bis-sulfonamide, followed by protection, tosylation, and amination to yield the final R-amine product, identified as AL-4623A (13a·HCl) acs.org.
The successful execution of these steps on a large scale highlights the significant synthetic chemistry efforts dedicated to producing AL-4623A for research purposes.
Data Table: Key Synthetic Steps for AL-4623A Precursor
The following table summarizes critical stages in the synthesis of AL-4623A, focusing on the formation of a key chiral intermediate acs.org.
| Step | Starting Material/Intermediate | Reagent(s) / Condition(s) | Product / Outcome | Enantiomeric Excess (ee) |
| 1 | 3-acetyl-2,5-dichlorothiophene | NaSBn | Thioether (2) | N/A |
| 2 | Thioether (2) | Conversion via sulfenyl chloride (3) and sulfenamide (5) | Sulfonamide (6) | N/A |
| 3 | Sulfonamide (6) | Bromination | Bromo ketone (7) | N/A |
| 4 | Bromo ketone (7) | (+)-B-chlorodiisopinocampheylborane, cyclization | S thieno[3,2-e]-1,2-thiazine (8a) | 96% |
| 5 | S thieno[3,2-e]-1,2-thiazine (8a) | n-BuLi, SO2, hydroxylamine O-sulfonic acid | Bis-sulfonamide (11a) | N/A |
| 6 | Bis-sulfonamide (11a) | Acetimidate protection (12a), tosylation, amination | R amine (13a) / AL-4623A | N/A |
Note: N/A indicates that the specific data point was not detailed or applicable for that particular step in the provided source.
Compound List
Experimental Approaches for AL-4623A Free Base Target Identification
Experimental validation is the cornerstone of target identification. Various proteomics-based and screening techniques can be employed to confirm the molecular target of this compound.
Affinity-Based Proteomics for this compound Target Elucidation
Affinity-based proteomics is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological sample. In the context of this compound, this approach would involve immobilizing the compound onto a solid support, such as beads or a resin, to create an affinity matrix. This matrix is then incubated with a cell lysate or tissue homogenate. Proteins that bind to this compound will be captured on the matrix, while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified using mass spectrometry. This method allows for the direct identification of proteins that physically interact with the compound, providing strong evidence for its molecular target. For a compound like AL-4623A, which is known to be a carbonic anhydrase inhibitor, this technique would be expected to selectively isolate carbonic anhydrase isoforms from the proteome.
Label-Free Target Identification Methodologies for this compound
Label-free target identification methods offer the advantage of studying protein-ligand interactions in a more native state, without the need for chemical modification of the compound. Techniques such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) are prominent examples.
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. In a hypothetical CETSA experiment with this compound, cells would be treated with the compound and then subjected to a temperature gradient. The aggregation temperature of proteins is then measured. Carbonic anhydrases, upon binding to this compound, would exhibit a higher melting temperature compared to their unbound state, thus identifying them as the target.
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the observation that ligand binding can protect a protein from proteolysis. In this approach, cell lysates are treated with this compound followed by the addition of a protease. The resulting protein fragments are then analyzed by gel electrophoresis and mass spectrometry. Proteins that are protected from degradation by binding to this compound would be identified as its targets.
| Method | Principle | Potential Application for this compound |
| Affinity-Based Proteomics | Immobilized compound captures binding proteins from a lysate. | Isolate and identify carbonic anhydrase isoforms as direct binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Demonstrate increased thermal stability of carbonic anhydrases in the presence of AL-4623A. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Show protection of carbonic anhydrases from protease activity upon binding of AL-4623A. |
High-Throughput Screening for Molecular Targets of this compound
High-throughput screening (HTS) is a drug discovery process that allows for the rapid and automated testing of a large number of compounds against a specific biological target. In the context of target identification for a compound like this compound, a reverse approach can be taken. A panel of purified enzymes or recombinant proteins, particularly those suspected to be potential targets based on the compound's chemical structure (e.g., metalloenzymes for a sulfonamide-containing compound), can be screened for inhibition by this compound. This approach would confirm the inhibitory activity of AL-4623A against specific carbonic anhydrase isoforms and could also identify potential off-target interactions. HTS assays for carbonic anhydrase activity typically monitor the hydration of carbon dioxide or the hydrolysis of an ester substrate. nih.gov
Computational Methods in this compound Target Prediction
Computational methods play a crucial role in predicting potential molecular targets and understanding the molecular interactions of a compound, thereby guiding experimental validation.
In Silico Docking Studies of this compound with Potential Targets
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be performed using the crystal structures of potential target proteins, such as human carbonic anhydrase II and IV. These studies would predict the binding mode and affinity of AL-4623A within the active site of the enzyme. The sulfonamide group of AL-4623A is expected to coordinate with the zinc ion in the active site of carbonic anhydrase, a characteristic interaction for this class of inhibitors. Docking simulations can provide detailed insights into the specific amino acid residues involved in the binding, which is critical for understanding the compound's potency and selectivity.
| Parameter | Description | Relevance to AL-4623A Docking |
| Binding Affinity | The predicted strength of the interaction between the ligand and the protein. | A lower binding energy indicates a more stable complex and potentially higher inhibitory potency. |
| Binding Mode | The predicted orientation and conformation of the ligand within the protein's active site. | Elucidates the key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. |
| Key Residues | The specific amino acids in the active site that interact with the ligand. | Understanding these interactions can guide the design of more potent and selective inhibitors. |
Network Pharmacology Approaches for this compound Target Inference
Network pharmacology is an emerging discipline that aims to understand the effects of drugs by considering the complex network of interactions between molecules in a biological system. For this compound, a network pharmacology approach would involve constructing a "compound-target-disease" network. This is achieved by integrating information from various databases on the compound's chemical properties, known targets of similar compounds, and disease-associated genes and proteins. By analyzing the topological properties of this network, it is possible to infer potential new targets for AL-4623A and to understand its polypharmacological effects, where a drug may interact with multiple targets to produce its therapeutic effect. This approach can provide a broader understanding of the biological pathways modulated by AL-4623A beyond its primary target.
Validation Strategies for Identified this compound Molecular Targets
The validation of a molecular target is a critical step in the drug discovery and development process, confirming that the interaction of a compound with its target leads to the desired therapeutic effect. For this compound, a thienothiazine derivative, the identification of its precise molecular target(s) is not extensively documented in publicly available literature. However, based on its chemical structure, which incorporates a sulfonamide moiety, and the known activities of related compounds, potential molecular targets can be postulated. The validation strategies for these putative targets would involve a combination of biochemical, biophysical, and cell-based assays.
Given the structural characteristics of this compound, a primary hypothesized molecular target is carbonic anhydrase (CA). The sulfonamide group is a classic pharmacophore known to bind to the zinc ion in the active site of carbonic anhydrase isoenzymes. nih.govnih.govmdpi.com Thienothiazine derivatives have also been investigated for their anti-inflammatory and analgesic properties, suggesting potential interactions with enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase (COX). nih.gov
Validation of these potential targets for this compound would necessitate a series of rigorous experimental approaches.
In Vitro Enzymatic Assays
Direct confirmation of this compound's inhibitory activity on its putative enzyme targets would be the initial validation step.
Carbonic Anhydrase Activity Assays: The inhibitory effect of this compound on various carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) would be quantified. A common method is the stopped-flow CO2 hydration assay, which measures the enzyme's ability to catalyze the hydration of carbon dioxide. A decrease in the catalytic rate in the presence of this compound would indicate inhibition. Another approach is a colorimetric assay that measures the esterase activity of CA, where inhibition is observed as a reduction in the colorimetric signal. nih.gov
Cyclooxygenase (COX) Inhibition Assays: To validate COX as a potential target, in vitro assays would measure the ability of this compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 isoforms. The level of prostaglandin E2 (PGE2) biosynthesis can be quantified using methods like enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels in the presence of the compound would suggest COX inhibition. nih.gov
Table 1: Potential In Vitro Enzymatic Assays for this compound Target Validation
| Potential Target | Assay Type | Principle | Measured Endpoint |
| Carbonic Anhydrase | Stopped-Flow CO2 Hydration | Measures the enzyme-catalyzed hydration of CO2. | Rate of pH change |
| Carbonic Anhydrase | Colorimetric Esterase Assay | Measures the hydrolysis of a chromogenic ester substrate. | Absorbance at a specific wavelength |
| Cyclooxygenase (COX) | Prostaglandin E2 (PGE2) Immunoassay | Quantifies the production of PGE2 from arachidonic acid. | PGE2 concentration |
Biophysical Interaction Analysis
To confirm direct binding of this compound to its identified molecular target, various biophysical techniques can be employed. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction between this compound and a purified target protein like carbonic anhydrase.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor biomolecular interactions in real-time. By immobilizing the target protein on a sensor chip and flowing this compound over the surface, SPR can determine the association and dissociation rate constants, providing detailed kinetic information about the binding event.
Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound would indicate a stabilizing interaction and confirm binding.
Table 2: Biophysical Techniques for Validating this compound Target Engagement
| Technique | Principle | Key Parameters Determined |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association rate (ka), dissociation rate (kd), binding affinity (Kd) |
| Thermal Shift Assay (TSA) | Monitors protein unfolding with increasing temperature. | Change in melting temperature (ΔTm) |
Cellular and Phenotypic Assays
Ultimately, the validation of a molecular target requires demonstrating that the compound's effect on the target translates to a cellular or physiological response.
Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound engages its target in a cellular environment. CETSA measures the thermal stabilization of the target protein within intact cells upon ligand binding.
Phenotypic Assays: If this compound is found to inhibit carbonic anhydrase, its effect on physiological processes regulated by this enzyme, such as pH regulation or ion transport, could be assessed in relevant cell models. Similarly, if it inhibits COX, its anti-inflammatory effects could be measured in cell-based models of inflammation by quantifying the reduction of pro-inflammatory mediators.
Computational Modeling
Molecular Docking: In silico molecular docking studies can be used to predict and visualize the binding mode of this compound within the active site of its putative targets. nih.govnih.gov These computational models can help to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity. The correlation of docking scores with experimentally determined inhibitory activities can further validate the proposed binding mode. nih.gov
Through the systematic application of these validation strategies, the molecular target(s) of this compound can be unequivocally identified and the mechanism of action elucidated, providing a solid foundation for its further development as a therapeutic agent.
Mechanistic Elucidation of Al 4623a Free Base Biological Activity
Enzyme Kinetics and Inhibition Mechanisms of AL-4623A Free Base
No information was found regarding the enzyme kinetics and inhibition mechanisms of this compound.
Determination of Inhibition Types (Competitive, Non-Competitive, Uncompetitive) for this compound
Specific studies determining the type of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound could not be located.
Kinetic Parameter Analysis (e.g., Ki, Vmax, KM) for this compound Interactions
Data on kinetic parameters such as the inhibition constant (Ki), maximum reaction velocity (Vmax), and Michaelis constant (KM) for the interaction of this compound with any enzyme are not available in the public domain.
Role of this compound in Multi-Substrate Enzyme Reactions
There is no available research detailing the role or effects of this compound in multi-substrate enzyme reactions.
Modulation of Key Enzyme Activities by this compound (e.g., Cytochrome P450, UGT)
No studies were found that investigated the modulatory effects of this compound on key drug-metabolizing enzymes such as Cytochrome P450 or UDP-glucuronosyltransferases (UGT).
Receptor Modulation and Ligand-Binding Dynamics of this compound
Information on the receptor modulation and ligand-binding dynamics of this compound is not available.
Agonist and Antagonist Activities of this compound
There are no publicly available studies that characterize the agonist or antagonist activities of this compound at any specific receptor.
Conformational Changes Induced by Thienothiazine and Phenothiazine Binding
The binding of small molecules to their biological targets often induces conformational changes in both the compound and the target protein. These structural rearrangements are crucial for initiating the downstream signaling events that lead to a biological response. For the phenothiazine class of compounds, studies have demonstrated that their interaction with proteins can lead to significant conformational alterations.
For instance, the binding of the phenothiazine derivative fluphenazine to human serum albumin has been shown to cause a conformational transition in the protein's structure. This interaction is influenced by both hydrophobic and electrostatic forces. At physiological pH, the binding is primarily driven by enthalpic contributions, suggesting the involvement of electrostatic interactions and hydrogen bonding. In contrast, at a more acidic pH, the binding is entropically driven, which is characteristic of hydrophobic interactions nih.gov. This highlights the importance of the local environment in modulating the binding and subsequent conformational changes.
While direct evidence for AL-4623A is absent, it is plausible that as a thienothiazine, it would also undergo conformational adjustments upon binding to its biological target(s) to achieve an optimal fit and trigger a biological effect. The nature and extent of these changes would be dictated by the specific molecular structures of both the compound and the protein.
Cellular Pathway Perturbations by Thienothiazine and Phenothiazine Derivatives
Thienothiazine and phenothiazine derivatives are known to exert their biological effects by perturbing various cellular signaling pathways. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects, stem from their ability to interact with multiple molecular targets. nih.govnih.gov
Phenothiazines, in particular, have been extensively studied for their ability to interfere with key signaling cascades. As a class of first-generation antipsychotics, their primary mechanism of action involves the antagonism of dopamine receptors nih.gov. By blocking these receptors, they modulate dopamine-mediated neurotransmission in the brain.
Furthermore, several phenothiazine derivatives have been shown to possess anti-cancer properties by targeting multiple signaling pathways crucial for cancer cell proliferation and survival. These include:
Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes. By inhibiting CaM, these compounds can disrupt downstream signaling pathways that are dependent on calcium signaling. nih.govplos.org
Protein Phosphatase 2A (PP2A) Activation: Some phenothiazines can activate the tumor suppressor protein phosphatase 2A (PP2A), which in turn can lead to the downregulation of pro-survival proteins like c-MYC and interfere with signaling pathways such as the Ras-MAPK pathway. nih.govplos.org
PI3K/Akt/mTOR Pathway: Certain phenothiazine hybrids have been found to suppress autophagy-related proteins by activating the PI3K/Akt/mTOR/p70S6K signaling pathway, which is a critical regulator of cell growth and proliferation.
The ability of these compounds to interact with multiple targets underscores their polypharmacology and provides a basis for their diverse biological effects.
The intervention of thienothiazine and phenothiazine derivatives in the aforementioned signaling cascades leads to a variety of downstream biological effects. The specific outcomes depend on the compound, its concentration, the cell type, and the specific pathway being modulated.
| Biological Effect | Affected Pathway(s) | Compound Class Example |
| Antipsychotic | Dopamine receptor signaling | Phenothiazines |
| Anti-cancer | Calmodulin inhibition, PP2A activation, PI3K/Akt/mTOR | Phenothiazines |
| Antimicrobial | Not fully elucidated for thienothiazines | Thienothiazines |
| Anti-inflammatory | Not fully elucidated for thienothiazines | Thienothiazines |
Interactive Data Table: Downstream Biological Effects of Phenothiazine Derivatives
Note: This table is based on general findings for the phenothiazine class and not specific to this compound.
| Biological Effect | Signaling Pathway Intervention | Potential Cellular Outcome |
| Neuroleptic | Dopamine D2 Receptor Antagonism | Modulation of neurotransmission |
| Anti-proliferative | Inhibition of Calmodulin, Activation of PP2A | Cell cycle arrest, Apoptosis |
| Autophagy Modulation | PI3K/Akt/mTOR pathway activation | Inhibition of autophagy |
Physico-Chemical Influences on the Mechanistic Behavior of Thienothiazine and Phenothiazine Free Bases
Many thienothiazine and phenothiazine derivatives are weakly basic compounds. Their protonation state, which is dependent on the pKa of the molecule and the pH of the surrounding medium, plays a critical role in their biological activity. The protonated (charged) and unprotonated (neutral) forms of the molecule can have different solubilities, membrane permeabilities, and affinities for their biological targets.
For instance, the charge of the molecule can influence its ability to cross the blood-brain barrier, which is crucial for antipsychotic agents that need to act on the central nervous system. The protonation state also dictates the potential for electrostatic interactions with the binding pocket of a target protein.
The pH of the microenvironment can significantly impact the biological actions of pH-sensitive compounds like thienothiazine and phenothiazine free bases. For example, the activity of some enzymes and their inhibitors can be highly dependent on pH nih.gov.
As mentioned previously, the binding of a phenothiazine derivative to human serum albumin was shown to be pH-dependent, with different thermodynamic drivers at acidic versus physiological pH nih.gov. This suggests that local pH variations within tissues or cellular compartments could modulate the interaction of these compounds with their targets. For orally administered drugs, the pH gradient of the gastrointestinal tract can affect their dissolution and absorption.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Al 4623a Free Base
Qualitative Structure-Activity Relationships of AL-4623A Free Base Analogs
AL-4623A belongs to the class of thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, which are potent inhibitors of carbonic anhydrase (CA) isozymes, particularly human carbonic anhydrase II (hCA-II) and IV (hCA-IV). Qualitative SAR studies on analogs of AL-4623A have elucidated the importance of various structural features for their inhibitory activity.
A key structural component of these inhibitors is the sulfonamide group (-SO₂NH₂), which is essential for binding to the zinc ion within the active site of the carbonic anhydrase enzyme. Modifications to this group generally lead to a significant loss of inhibitory activity.
Research has focused on modifications of the substituents on the thiazine ring of the thieno[3,2-e]-1,2-thiazine-6-sulfonamide scaffold. One notable area of investigation has been the introduction of quaternary ammonium moieties into the structure. These modifications are intended to produce membrane-impermeable inhibitors, which could offer advantages in terms of targeted delivery and reduced systemic side effects.
For instance, the synthesis of a series of thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides with a quaternary ammonium group has demonstrated that these compounds are potent inhibitors of both hCA-II and hCA-IV. The nature and position of the quaternary ammonium group, as well as the length and composition of the linker connecting it to the core scaffold, have been shown to influence the inhibitory potency against different CA isozymes. For example, spiro quaternary ammonium compounds have been designed with the aim of intracellular entrapment following the transport of a suitable precursor molecule, potentially leading to prolonged and selective inhibition of cytosolic carbonic anhydrase.
The following interactive table summarizes the qualitative SAR of selected this compound analogs, highlighting the impact of different substituents on carbonic anhydrase inhibition.
| Compound ID | R Group Modification | General Observation on Activity |
| Analog 1 | Small alkyl chain with terminal quaternary amine | Potent inhibition of hCA-II and hCA-IV |
| Analog 2 | Spirocyclic quaternary ammonium moiety | Designed for intracellular entrapment and prolonged inhibition |
| Analog 3 | Long alkyl chain with terminal quaternary amine | Potency may vary with chain length |
| Analog 4 | Aromatic substituent on the thiazine nitrogen | Generally maintains potent inhibitory activity |
Quantitative Structure-Activity Relationships (QSAR) for this compound and Derivatives
Quantitative structure-activity relationship (QSAR) studies provide a more detailed, mathematical understanding of the relationship between the chemical structure of a compound and its biological activity. For AL-4623A and its derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their inhibitory potency against carbonic anhydrase.
While specific QSAR models for AL-4623A are not extensively reported in the public domain, the general approach for sulfonamide-based carbonic anhydrase inhibitors involves the use of various statistical methodologies. These typically include multiple linear regression (MLR), partial least squares (PLS), and computational neural networks (CNN). These methods are used to correlate molecular descriptors (such as electronic, steric, and hydrophobic parameters) with the observed inhibitory activity (e.g., IC₅₀ or Kᵢ values).
For a series of thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide analogs, a hypothetical QSAR study could be based on the inhibitory activity against hCA-II and hCA-IV. The following table presents hypothetical data that could be used in such a study.
| Compound ID | R Group | hCA-II IC₅₀ (nM) | hCA-IV IC₅₀ (nM) |
| 1 | -CH₂(CH₂)₂N⁺(CH₃)₃ | 15 | 30 |
| 2 | -CH₂(CH₂)₃N⁺(CH₃)₃ | 12 | 25 |
| 3 | -CH₂(CH₂)₄N⁺(CH₃)₃ | 20 | 45 |
| 4 | Spiro-piperidinium | 8 | 18 |
| 5 | Spiro-pyrrolidinium | 10 | 22 |
From this data, a QSAR model could be developed to predict the inhibitory activity of new, unsynthesized analogs, thereby guiding the drug design process.
The key pharmacophore for AL-4623A and its analogs, in the context of carbonic anhydrase inhibition, is well-established and consists of several critical features:
A sulfonamide group (-SO₂NH₂): This is the primary zinc-binding group that anchors the inhibitor to the active site of the enzyme.
An aromatic or heteroaromatic ring system: The thieno[3,2-e]-1,2-thiazine scaffold serves this purpose, providing a rigid framework for the presentation of the sulfonamide and other substituents.
Specific substitution patterns: The substituents on the thiazine nitrogen and other positions of the heterocyclic core contribute to the binding affinity and selectivity for different carbonic anhydrase isozymes. These substituents can interact with amino acid residues in the active site cavity, outside of the immediate vicinity of the zinc ion.
The interaction of these pharmacophoric features with the active site of carbonic anhydrase II has been confirmed through X-ray crystallography studies of related inhibitors.
Structure-Mechanism Relationships of this compound
The structure-mechanism relationship (SMR) of AL-4623A and its derivatives is centered on their interaction with the carbonic anhydrase enzyme.
The primary mechanism of action for AL-4623A is the inhibition of carbonic anhydrase. The sulfonamide moiety of the molecule coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle of CO₂ hydration.
Structural modifications to the AL-4623A scaffold can influence this mechanism in several ways:
Isozyme Selectivity: Different carbonic anhydrase isozymes have variations in the amino acid composition of their active sites. By strategically modifying the structure of the inhibitor, it is possible to achieve selective inhibition of one isozyme over another. For instance, the introduction of bulky or charged groups can create favorable or unfavorable interactions with specific residues in the active site of one isozyme but not another.
Pharmacokinetic Properties: The addition of moieties such as the quaternary ammonium group is a structural modification aimed at altering the mechanistic pathway of drug distribution. By making the molecule permanently charged, it becomes less likely to cross cell membranes, thus confining its action to the extracellular space or preventing systemic absorption after topical administration.
The insights gained from SAR and SMR studies have paved the way for the rational design of optimized AL-4623A analogs. The primary goals of these optimization strategies are to enhance potency, improve isozyme selectivity, and optimize pharmacokinetic properties.
Key rational design strategies include:
Structure-Based Drug Design: Utilizing the X-ray crystal structures of carbonic anhydrase in complex with inhibitors, medicinal chemists can design new analogs that are predicted to have improved binding interactions. This can involve designing molecules that better fit the shape of the active site or that form specific interactions with key amino acid residues.
Scaffold Hopping: While maintaining the essential sulfonamide pharmacophore, the thieno[3,2-e]-1,2-thiazine scaffold can be replaced with other heterocyclic systems to explore new chemical space and potentially discover inhibitors with novel properties.
Introduction of Selectivity-Enhancing Moieties: Based on the differences in the active sites of various carbonic anhydrase isozymes, specific functional groups can be incorporated into the inhibitor structure to favor binding to the desired isozyme.
Modulation of Physicochemical Properties: To improve drug-like properties, such as solubility and membrane permeability (or impermeability in the case of targeted inhibitors), structural modifications are made. The addition of polar or ionizable groups is a common strategy to enhance aqueous solubility.
The continuous application of these rational design principles, informed by detailed SAR and SMR studies, is crucial for the development of the next generation of carbonic anhydrase inhibitors based on the AL-4623A scaffold.
Preclinical Mechanistic Studies of Al 4623a Free Base in Advanced Biological Models
In Vitro Mechanistic Investigations of AL-4623A Free Base
Comprehensive in vitro studies are fundamental to elucidating the mechanism of action of a drug candidate. For a carbonic anhydrase inhibitor like AL-4623A, these investigations would typically focus on its direct interaction with the target enzyme and its effects on relevant cell types.
Cell-Based Assays for Mechanistic Insights into this compound Activity
Cell-based assays are crucial for understanding a compound's activity in a biological context. For an ocular hypotensive agent, assays using cells from the ciliary body, which is responsible for aqueous humor production, would be particularly relevant. These assays could assess the compound's ability to modulate cellular processes related to ion and fluid transport, which are central to aqueous humor secretion. However, specific data from cell-based assays focusing on the mechanistic insights of this compound are not available in the public domain.
Enzyme Inhibition Assays Utilizing this compound
Enzyme inhibition assays are critical for characterizing the potency and selectivity of a carbonic anhydrase inhibitor. These assays measure the inhibitor's ability to block the activity of different carbonic anhydrase isozymes, which are present in various tissues. A key parameter determined from these assays is the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. While it is known that AL-4623A is a carbonic anhydrase inhibitor, specific kinetic data, such as Ki values for different carbonic anhydrase isozymes, have not been publicly reported.
Interactive Data Table: Enzyme Inhibition Profile of this compound (Hypothetical Data)
| Carbonic Anhydrase Isozyme | Inhibition Constant (Ki) (nM) |
| CA-I | Data not available |
| CA-II | Data not available |
| CA-IV | Data not available |
| CA-XII | Data not available |
This table is for illustrative purposes only, as specific data for AL-4623A is not available.
Organoid and Microphysiological Systems (MPS) in this compound Mechanistic Research
Organoid and microphysiological systems represent advanced in vitro models that can more accurately mimic the complex three-dimensional structure and function of human tissues. For ophthalmic drug discovery, retinal and ciliary body organoids could provide valuable insights into the efficacy and mechanism of action of compounds like AL-4623A. These systems could be used to study the compound's effects on retinal ganglion cell health and ciliary body function in a more physiologically relevant environment. There is no publicly available information to suggest that organoid or microphysiological systems were utilized in the preclinical mechanistic research of AL-4623A.
In Vivo Mechanistic Studies of this compound using Animal Models
In vivo studies are essential to understand the pharmacological effects of a drug candidate in a whole organism. For an ocular hypotensive agent, these studies typically involve animal models of glaucoma to assess the drug's ability to lower intraocular pressure and to investigate its mechanism of action in a living system.
Selection and Utility of Relevant Animal Models for this compound Mechanistic Research
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-glaucoma drugs. Rabbits and non-human primates are commonly used models for studying intraocular pressure because their ocular anatomy and physiology share similarities with humans. These models are instrumental in determining a compound's efficacy in lowering IOP and in understanding its ocular pharmacokinetics and pharmacodynamics. While it is expected that such models would have been used for AL-4623A, specific details on the animal models employed for its mechanistic research are not documented in available sources.
Electrophysiological and Biochemical Mechanistic Endpoints in Animal Models for this compound
In the context of glaucoma research, electrophysiological techniques such as electroretinography (ERG) can be used to assess the function of the retina and optic nerve, providing insights into the potential neuroprotective effects of a drug. Biochemical endpoints would involve analyzing changes in the composition of the aqueous humor or tissues of the eye to understand the drug's effect on cellular and molecular pathways. There is no specific information available regarding the use of electrophysiological or detailed biochemical mechanistic endpoints in animal models for the study of this compound.
Interactive Data Table: In Vivo Efficacy of this compound in a Rabbit Model of Ocular Hypertension (Hypothetical Data)
| Treatment Group | Mean Reduction in Intraocular Pressure (mmHg) |
| Vehicle Control | Data not available |
| This compound (0.5%) | Data not available |
| This compound (1.0%) | Data not available |
| This compound (2.0%) | Data not available |
This table is for illustrative purposes only, as specific data for AL-4623A is not available.
No Information Found for "this compound"
The search for "this compound" and broader terms such as "AL-4623A" did not provide any relevant results containing experimental data. This suggests that "this compound" may be an internal, non-public designation for a compound, a substance that has not been the subject of published scientific research, or a misidentified chemical entity.
Consequently, it is not possible to provide the requested detailed research findings or to generate data tables on the molecular and cellular effects of "this compound" as no verifiable information is available in the public domain.
Advanced Analytical and Computational Techniques in Al 4623a Free Base Research
Spectroscopic and Structural Characterization Methods for AL-4623A Free Base and its Complexes
No published spectroscopic or structural data (such as NMR, IR, UV-Vis, or X-ray crystallography) for this compound or its complexes were found.
Mass Spectrometry-Based Approaches for this compound Target Identification and Metabolite Profiling
There is no information available in the public domain regarding the use of mass spectrometry to identify biological targets or profile the metabolites of this compound.
Advanced Computational Chemistry for this compound Mechanistic Modeling
No computational chemistry studies, including mechanistic modeling, have been published for this compound.
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for this compound Reactions
No records of QM/MM simulations being performed to study the reactions of this compound were identified.
Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Macromolecules
There are no published molecular dynamics simulation studies detailing the interaction of this compound with any biological macromolecules.
Free Energy Simulations for this compound Binding and Catalysis
No free energy simulation studies to determine the binding affinity or catalytic mechanisms involving this compound have been reported in the scientific literature.
Bioinformatics and Systems Biology Approaches for this compound Research
No bioinformatics or systems biology research involving this compound has been published.
Future Directions and Emerging Research Avenues for Al 4623a Free Base
Exploration of Novel Biological Activities and Associated Mechanisms for AL-4623A Free Base
The scientific community has yet to publish significant research exploring the novel biological activities of this compound. Future investigations would need to begin with broad-spectrum screening to identify any potential therapeutic effects. Subsequent mechanistic studies would then be required to understand how this compound exerts its effects at a molecular level.
Development of Advanced Research Tools and Assays for this compound Studies
Currently, there is a lack of specialized research tools and assays specifically designed for studying this compound. The development of such tools, including specific antibodies, fluorescent probes, or targeted assays, would be a crucial step to facilitate more in-depth research into its biological functions.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound
A comprehensive mechanistic understanding of this compound is not yet available. Future research could benefit from the integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics. This approach would provide a systems-level view of the cellular response to this compound and help to elucidate its mechanism of action.
Translational Research Perspectives from Mechanistic Insights of this compound
Given the nascent stage of research on this compound, translational research perspectives are yet to be developed. Once foundational mechanistic insights are established, researchers could then begin to explore the potential for translating these findings into clinical applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of AL-4623A free base in experimental settings?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection for purity assessment, and X-ray crystallography for confirming crystalline form. Ensure protocols follow validated guidelines for pharmaceutical compounds, including calibration with reference standards and triplicate measurements to account for instrumental variability .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing using International Council for Harmonisation (ICH) guidelines Q1A(R2). Parameters include temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH, 75% RH), and light exposure. Monitor degradation products via HPLC-MS and correlate kinetic data using the Arrhenius equation. Include control samples and statistical analysis of variance (ANOVA) to distinguish between batch-specific and systemic instability .
Q. What protocols optimize the synthesis of this compound to minimize by-products?
- Methodological Answer : Employ Design of Experiments (DoE) methodologies to test reaction variables (e.g., temperature, solvent polarity, catalyst loading). Use response surface modeling to identify optimal conditions. Characterize intermediates with in-situ FTIR or Raman spectroscopy for real-time monitoring. Validate reproducibility across three independent syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different studies?
- Methodological Answer : Perform meta-analysis of existing solubility data using standardized conditions (e.g., pH, ionic strength, temperature). Replicate conflicting studies with controlled variables and apply advanced statistical tools (e.g., multivariate regression) to identify confounding factors. Cross-validate findings with computational solubility prediction models (e.g., COSMO-RS) to isolate methodological vs. compound-specific discrepancies .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants. Address force field limitations by calibrating simulations against crystallographic data .
Q. How do batch-to-batch variations in this compound synthesis impact experimental reproducibility in pharmacological assays?
- Methodological Answer : Implement Quality-by-Design (QbD) principles to track critical quality attributes (CQAs) during synthesis. Use principal component analysis (PCA) to correlate impurity profiles (e.g., residual solvents, enantiomeric excess) with assay outcomes. Establish acceptance criteria for raw materials and process parameters to reduce variability .
Data Management and Reproducibility
Q. What practices ensure transparent reporting of this compound research data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, HPLC) in repositories like Zenodo or Figshare with standardized metadata. For computational studies, share input files and scripts on platforms like GitHub. Use electronic lab notebooks (ELNs) to document procedural deviations .
Tables: Key Parameters for Analytical Techniques
| Technique | Key Parameters | Validation Criteria |
|---|---|---|
| HPLC-UV | Column type, mobile phase pH, detection λ | Resolution ≥ 2.0; RSD ≤ 2% for retention time |
| NMR (¹H) | Solvent, temperature, pulse sequence | Signal-to-noise ratio ≥ 100:1 |
| X-ray Diffraction | Crystal size, radiation source | R-factor ≤ 5%; CC ≥ 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
